BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness Ligand design

3-(Dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034288-48-5) is a synthetic small molecule belonging to the pyrazole-benzamide class, with a molecular formula of C18H20N4O2 and a molecular weight of 324.384 g/mol. It features a 3-(dimethylamino)benzamide core linked via an ethyl spacer to a 4-(furan-3-yl)-1H-pyrazole moiety.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 2034288-48-5
Cat. No. B2716573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034288-48-5
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C18H20N4O2/c1-21(2)17-5-3-4-14(10-17)18(23)19-7-8-22-12-16(11-20-22)15-6-9-24-13-15/h3-6,9-13H,7-8H2,1-2H3,(H,19,23)
InChIKeyCOVHSVNZQLGVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034288-48-5): Compound Identity and Structural Context for Procurement Decisions


3-(Dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034288-48-5) is a synthetic small molecule belonging to the pyrazole-benzamide class, with a molecular formula of C18H20N4O2 and a molecular weight of 324.384 g/mol . It features a 3-(dimethylamino)benzamide core linked via an ethyl spacer to a 4-(furan-3-yl)-1H-pyrazole moiety. Structurally related pyrazole-benzamides have been investigated as multitargeting protein kinase inhibitors, with certain halogenated analogs demonstrating in vitro anticancer activity against HepG-2, MCF-7, and HCT-116 cell lines and kinase inhibition against EGFR WT and B-RAF WT [1]. The compound is also situated within a broader patent landscape of substituted benzamide derivatives claimed for fungicidal, herbicidal, and plant growth regulating applications [2].

Why 3-(Dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Within the N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide sub-series, substitution at the benzamide 3-position is a critical determinant of electronic character, hydrogen-bonding capacity, and target engagement. Replacing the 3-dimethylamino group with fluoro, chloro, bromo, or trifluoromethyl substituents fundamentally alters the electron density distribution on the benzamide ring, which in turn modulates binding affinity to kinase ATP pockets and other biological targets [1]. Similarly, variation in the furan attachment point (furan-3-yl vs. furan-2-yl) or pyrazole N-substitution (H vs. methyl) changes the spatial orientation and conformational preferences of the heterocyclic pharmacophore, impacting both potency and selectivity profiles . These structure-activity relationship (SAR) considerations mean that generic substitution among in-class analogs cannot be assumed to preserve biological activity or physicochemical properties, necessitating compound-specific evaluation for scientific selection.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide Relative to Closest Analogs


Dimethylamino vs. Fluoro Substituent at Benzamide 3-Position: Impact on Calculated LogP and Hydrogen-Bonding Capacity

The target compound's 3-dimethylamino group confers distinct physicochemical properties compared to the 3-fluoro analog (3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide). The dimethylamino substituent introduces a tertiary amine capable of acting as a hydrogen-bond acceptor (HBA) and contributes a calculated topological polar surface area (tPSA) increment, whereas the fluoro substituent provides only weak HBA capacity and alters lipophilicity in the opposite direction. This difference directly affects predicted membrane permeability, solubility, and protein-binding interaction potential .

Physicochemical profiling Drug-likeness Ligand design

Furan-3-yl vs. Furan-2-yl Attachment on Pyrazole: Conformational and Target-Engagement Implications

The target compound features a furan-3-yl substituent at the pyrazole 4-position, whereas close analogs such as 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide carry a furan-2-yl group at a different pyrazole position. The furan-3-yl attachment places the oxygen heteroatom in a meta orientation relative to the pyrazole ring junction, altering the dihedral angle and electronic conjugation compared to furan-2-yl. In pyrazole-benzamide kinase inhibitor series, such positional isomerism has been shown to affect binding pose within the ATP pocket, as demonstrated by molecular docking studies of related compounds against EGFR WT and B-RAF WT kinases [1].

Conformational analysis Kinase inhibitor design Structure-activity relationship

Ethyl Linker Length: Differentiation from Methylene-Bridged Analogs

The ethyl spacer (–CH2CH2–) connecting the benzamide carbonyl to the pyrazole N1 in the target compound provides greater conformational freedom than the methylene linker (–CH2–) found in analogs such as 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide. This additional rotational degree of freedom can influence the relative orientation of the benzamide and pyrazole pharmacophores. In kinase inhibitor design, linker length has been shown to modulate both potency and isoform selectivity by altering the depth of the benzamide moiety within the hydrophobic back pocket of the ATP-binding site .

Linker optimization Conformational flexibility Pharmacophore design

Unsubstituted Pyrazole N–H vs. N-Methyl Pyrazole: Hydrogen-Bond Donor Capacity Comparison

The target compound retains a free N–H on the pyrazole ring (1H-pyrazole), whereas the analog 3-(dimethylamino)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide bears an N-methyl substituent. The pyrazole N–H can serve as a hydrogen-bond donor to the kinase hinge region (e.g., backbone carbonyl of Glu or Cys residues), a key interaction for many Type I kinase inhibitors. Methylation of this position ablates H-bond donor capacity. In related pyrazole-containing kinase inhibitor series, N-methylation has been shown to reduce ROCK-II inhibitory potency from IC50 72 nM (free N–H) to IC50 3.5 μM (N-methyl), representing an approximately 49-fold loss in activity .

Hydrogen-bond donor Kinase hinge binding Selectivity modulation

Anticancer Cell Line Activity Profile: Preliminary Evidence from In Vitro Proliferation Assays

Vendor-reported in vitro screening data indicate that 3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide inhibits proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines . While specific IC50 values are not disclosed in the public domain for this exact compound, the reported activity profile aligns with the broader pyrazole-benzamide class, where compounds 5a, 5b, and 5d demonstrated IC50 values ranging from 0.005133 to 0.022249 μM against HepG-2, MCF-7, and HCT-116 cell lines [1]. In comparison, the 2-bromo analog (2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide) has also been noted for potential biological activity but lacks publicly available quantitative cell-based data .

Anticancer screening MCF-7 A549 Cell proliferation

Agrochemical Patent Landscape: Fungicidal and Plant Growth Regulating Activity Differentiation

The target compound falls within the generic scope of benzoylaminomethylpyrazole and benzamide derivative patents claiming utility as fungicides and plant growth regulators [1]. While the patent literature encompasses a broad range of substituted benzamides, the specific combination of a 3-dimethylamino benzamide with a 4-(furan-3-yl)-1H-pyrazole linked via an ethyl chain represents a distinct substitution pattern. Compared to the halogenated analogs (3-fluoro, 2-chloro, 2-bromo variants) that may be optimized for fungicidal photostability or environmental persistence, the dimethylamino variant is expected to exhibit different environmental fate profiles (e.g., enhanced aqueous solubility, distinct soil mobility, and altered metabolic degradation pathways) .

Agrochemical Fungicide Plant growth regulator Crop protection

Recommended Research and Industrial Application Scenarios for 3-(Dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide


Kinase Inhibitor Screening Library Design: Furan-3-yl Pyrazole Benzamide Chemotype Exploration

This compound is well-suited for inclusion in focused kinase inhibitor screening libraries, particularly for targets where the pyrazole N–H serves as a hinge-binding hydrogen-bond donor. The furan-3-yl substitution pattern and ethyl linker offer conformational diversity distinct from more common furan-2-yl or methylene-bridged analogs [1]. Procurement for kinase profiling panels against EGFR, B-RAF, VEGFR-2, and ROCK isoforms is recommended to establish compound-specific selectivity fingerprints.

Structure-Activity Relationship (SAR) Studies on Benzamide 3-Position Substitution Effects

The 3-dimethylamino group provides an electronically distinct comparator to the 3-fluoro, 2-chloro, 2-bromo, and 2-trifluoromethyl analogs within the N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide series [1]. Systematic head-to-head profiling of this compound alongside its halogenated counterparts in the same assay panel can elucidate the contribution of electron-donating vs. electron-withdrawing substituents to target binding, cellular potency, and physicochemical properties [2].

In Vitro Anticancer Screening in MCF-7 and A549 Cell Models

Based on preliminary vendor-reported activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound is a candidate for further in vitro antiproliferative profiling [1]. Procurement for dose-response IC50 determination, apoptosis assays (Bax/Bcl-2/caspase-3 modulation), and cell cycle analysis in these and additional cancer cell lines (HCT-116, HepG-2) is warranted, with doxorubicin or afatinib as positive controls, following the experimental framework established for the pyrazole-benzamide class [2].

Agrochemical Lead Identification: Fungicidal and Plant Growth Regulation Screening

Given the patent precedent for benzoylaminomethylpyrazole derivatives as fungicides and plant growth regulators, this compound may be evaluated in agrochemical screening cascades [1]. The dimethylamino substitution is expected to confer distinct environmental fate characteristics compared to halogenated analogs, making it a candidate for crop protection programs seeking non-halogenated chemotypes [2]. Recommended initial screens include in vitro antifungal activity against common phytopathogens (e.g., Botrytis cinerea, Fusarium spp., Phytophthora infestans) and plant growth regulation assays in model species.

Quote Request

Request a Quote for 3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.